Bax Channel Blocker
Overview
Description
Bax Channel Blocker is an inhibitor of Bax-mediated mitochondrial cytochrome c release . In the cytosol, cytochrome c forms a complex with dATP, Apaf-1, and procaspase-9, which results in caspase 9 activation followed by downstream activation of other caspases, such as caspase 8, ultimately leading to cell death .
Synthesis Analysis
The synthesis of Bax Channel Blocker involves the use of 3,6-dibromocarbazole derivatives . The monohydroxy analogue of Bax Channel Blocker has shown unprecedented inhibition of Bax-induced cytochrome c release at 10 μM .Molecular Structure Analysis
The structure of BAX consists of nine α-helices, eight of which surround a core hydrophobic α5 helix . Bax Channel Blocker binds directly to a previously unrecognized pocket and allosterically inhibits BAX activation . BAI binding around the hydrophobic helix α5 using hydrophobic and hydrogen bonding interactions stabilizes key areas of the hydrophobic core .Chemical Reactions Analysis
Bax Channel Blocker inhibits Bax channel activity . It does not affect the conformational activation of Bax or its translocation and insertion into the mitochondrial membrane in cells undergoing apoptosis .Physical And Chemical Properties Analysis
Bax Channel Blocker is a white solid with a molecular weight of 540.12 . It has a solubility of ≥28.2 mg/mL in DMSO .Scientific Research Applications
Role in Insect Cell Apoptosis
- Effects on Lepidopteran Insect Cells: The Bax channel blocker has been shown to impact cantharidin-induced cell apoptosis in lepidopteran insects. Specifically, it delays the decrease of mitochondrial membrane potential and alters cell morphology, but does not stop the decline of succinate dehydrogenase activity in Sf9 cells, derived from Spodoptera frugiperda, under cantharidin stress. This suggests the involvement of Bax-related channels in mitochondrial membrane potential changes and cell morphology destruction during apoptosis, although they do not seem to influence enzyme activity in mitochondria after cantharidin treatment (Gao, 2015).
Impact on Calcium Channels
- Calcium Channels in Mammals and Cephalopods: Bax channel blockers have been utilized to define and study ionic channels responsible for Ca2+ conductance in mammalian neurons and cephalopod synapses. The research using funnel-web spider toxin (FTX) as a Ca2+-channel blocker indicates that Bax channel blockers can aid in isolating and analyzing calcium channels from various sources, thus contributing to a deeper understanding of calcium signaling in neurons (Llinás et al., 1989).
Effects on Bone Marrow Stromal Cells
- Reversing Aging Characteristics in Bone Marrow Cells: Bax channel blocker has been found to reverse the biological characteristics of aged bone marrow stromal cells. It effectively declined the expression of aging markers, promoted the expression of youth-associated genes, and enhanced the osteogenesis potential of these cells. This indicates a significant role of Bax channel blockers in cellular aging and regeneration studies (Jinlon, 2014).
Investigating Apoptosis Mechanisms
- Apoptosis in Sf9 Cells: The Bax channel blocker was instrumental in studying the apoptotic mechanisms induced by cantharidin in Sf9 cells. It was observed that blocking Bax channels could significantly inhibit features of apoptosis, such as cytochrome C release and changes in mitochondrial transmembrane potential. This highlights the critical role of Bax in apoptosis and the potential of its blockers in apoptosis research (Cui et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Br2N3O.2ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)24(18)12-15(25)11-23-7-5-22-6-8-23;;/h1-4,9-10,15,22,25H,5-8,11-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFKCAFKXZFOQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Br2Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369557 | |
Record name | 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bax Channel Blocker | |
CAS RN |
335165-68-9 | |
Record name | 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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